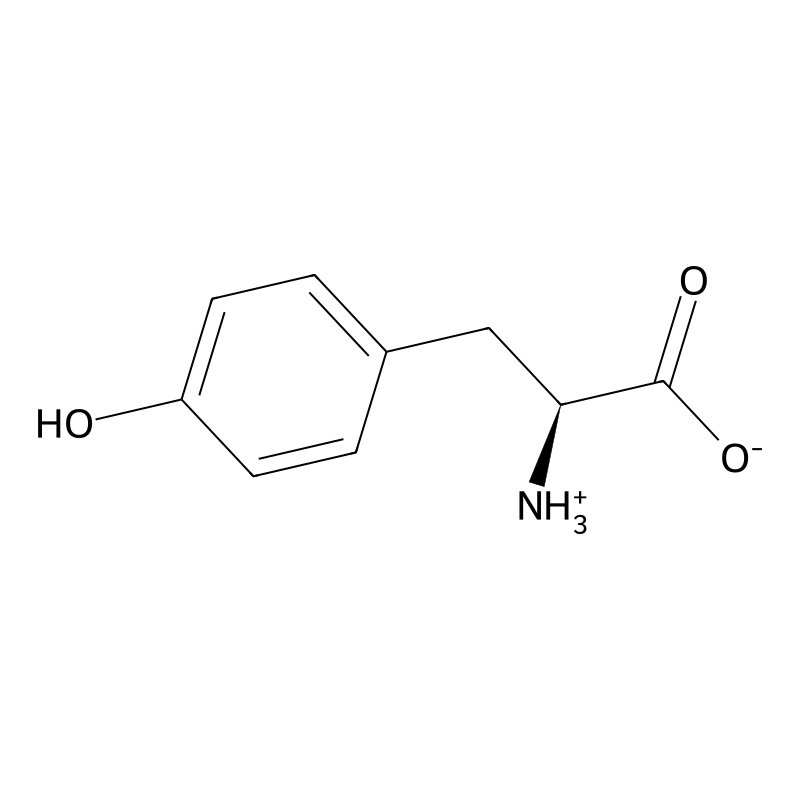

L-Tyrosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN ACETIC ACID

0.479 mg/mL

Soluble in water and dilute mineral acid and alkali hydroxide solutions

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

L-Tyrosine (CAS 556-03-6) is a proteogenic, aromatic amino acid characterized by a phenol side chain that fundamentally dictates its physical and biochemical behavior. In industrial and laboratory procurement, it is primarily sourced as a critical precursor for the synthesis of catecholamines, melanin, and active pharmaceutical ingredients (APIs) [1]. Unlike highly soluble aliphatic amino acids, L-Tyrosine exhibits uniquely low aqueous solubility and forms tightly packed, rigid supramolecular dimers driven by strong intermolecular hydrogen bonding [2]. These structural properties make it not only a highly specific enzymatic substrate but also a valuable building block for solid-state formulations and advanced biomaterials where thermal stability and mechanical rigidity are paramount.

Procurement failures frequently occur when formulators substitute L-Tyrosine with its more water-soluble derivative, N-Acetyl-L-Tyrosine (NALT), or its non-hydroxylated precursor, L-Phenylalanine. While NALT is often selected to overcome L-Tyrosine's low solubility in liquid suspensions, it suffers from severe in vivo metabolic inefficiency, leading to massive urinary excretion rather than the desired systemic conversion[1]. Conversely, substituting with L-Phenylalanine drastically alters downstream processability; L-Phenylalanine is over 60 times more soluble in water and lacks the rigid crystalline stiffness of L-Tyrosine, while also exhibiting an 8-fold lower binding affinity for critical hydroxylase enzymes [2]. Consequently, L-Tyrosine cannot be generically replaced without compromising either bioavailability, structural integrity, or catalytic yield.

References

- [1] Magnusson, I., et al. 'N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans.' Metabolism, 1989, 38(10): 957-61.

- [2] Martinez, A., et al. 'Conformation and Interaction of Phenylalanine with the Divalent Cation at the Active Site of Human Recombinant Tyrosine Hydroxylase.' Biochemistry 1993, 32, 6381-6390.

Systemic Bioavailability and Plasma Conversion Efficiency

In human pharmacokinetic evaluations, unmodified L-Tyrosine demonstrates vastly superior systemic bioavailability compared to its highly soluble acetylated counterpart, N-Acetyl-L-Tyrosine (NALT). While NALT is often procured for liquid formulations due to its ease of dissolution, clinical data shows that NALT fails to efficiently deacetylate in vivo. Oral L-Tyrosine elevates plasma tyrosine concentrations by 130% to 276%, whereas intravenous NALT yields a negligible 0% to 25% increase, with up to 56% of the NALT dose excreted completely unchanged [1]. This dictates that for solid oral dosages or targeted metabolic precursor applications, L-Tyrosine is the strictly superior procurement choice [2].

| Evidence Dimension | Increase in plasma tyrosine levels |

| Target Compound Data | 130% to 276% increase (Oral L-Tyrosine) |

| Comparator Or Baseline | 0% to 25% increase (IV N-Acetyl-L-Tyrosine) |

| Quantified Difference | Over 5-fold greater maximum plasma elevation with L-Tyrosine, avoiding the 56% urinary waste seen with NALT. |

| Conditions | In vivo human pharmacokinetic and bioavailability studies. |

Formulators must procure L-Tyrosine for solid-dose supplements and clinical nutrition to ensure actual systemic delivery, as NALT's solubility advantage does not translate to biological efficacy.

Aqueous Solubility and Supramolecular Crystal Rigidity

The physical handling and material properties of L-Tyrosine are defined by its exceptionally low aqueous solubility and high crystalline rigidity, which sharply contrast with its direct precursor, L-Phenylalanine. Despite being more polar, L-Tyrosine's solubility is approximately 0.5 mg/mL, compared to ~33 mg/mL for L-Phenylalanine. This insolubility drives the formation of tightly packed supramolecular dimers. Atomic force microscopy reveals that L-Tyrosine crystals possess a point stiffness of 632.77 N/m, dwarfing the 84.21 N/m stiffness of L-Phenylalanine [1]. This 7.5-fold increase in mechanical rigidity makes L-Tyrosine uniquely suited for high-stability solid dispersions and mechano-responsive biomaterials.

| Evidence Dimension | Aqueous solubility and crystal point stiffness |

| Target Compound Data | Solubility ~0.5 mg/mL; Stiffness 632.77 ± 220.44 N/m |

| Comparator Or Baseline | L-Phenylalanine (Solubility ~33 mg/mL; Stiffness 84.21 ± 36.28 N/m) |

| Quantified Difference | L-Tyrosine is over 60 times less soluble in water and exhibits a 7.5-fold higher mechanical stiffness. |

| Conditions | Aqueous dissolution at standard conditions and atomic force microscopy (AFM) nanoindentation. |

The extreme insolubility and rigidity of L-Tyrosine dictate specific milling and suspension protocols, while also making it a superior candidate for fabricating stable, rigid supramolecular materials.

Biocatalytic Affinity and Hydroxylase Specificity

For enzymatic synthesis of L-DOPA and related catecholamines, L-Tyrosine provides optimal substrate kinetics that cannot be matched by L-Phenylalanine. Kinetic assays using recombinant human tyrosine hydroxylase (hTH1) demonstrate that while both amino acids can be hydroxylated, the Michaelis constant (Km) for L-Phenylalanine is approximately 8-fold higher than that for L-Tyrosine [1]. The overall catalytic efficiency (Vmax/Km) strongly favors L-Tyrosine by a ratio of 5:1 [2]. Therefore, in biocatalytic reactor environments or cell culture media designed for catecholamine production, procuring pure L-Tyrosine minimizes required substrate loading and maximizes enzymatic turnover.

| Evidence Dimension | Enzymatic binding affinity (Km) and catalytic efficiency (Vmax/Km) |

| Target Compound Data | Baseline Km; Vmax/Km preference ratio of 5 |

| Comparator Or Baseline | L-Phenylalanine (Km is ~8-fold higher; Vmax/Km ratio of 1) |

| Quantified Difference | L-Tyrosine binds with 8-fold greater affinity and is processed with 5-fold higher overall catalytic efficiency. |

| Conditions | Steady-state kinetic assays using recombinant human tyrosine hydroxylase (hTH1). |

Procuring L-Tyrosine over L-Phenylalanine for biocatalytic L-DOPA production drastically reduces the required substrate concentration and improves total reactor yield.

Solid-Dose Nutritional and Nootropic Formulations

Due to its proven 130–276% plasma elevation efficacy, L-Tyrosine is the mandatory choice for oral capsules and powders targeting catecholamine support. Formulators should actively avoid substituting with NALT in these matrices, as NALT's primary advantage (solubility) is irrelevant in solid doses, and its systemic conversion rate is unacceptably low[1].

Piezoelectric and Supramolecular Biomaterials

L-Tyrosine's unique capability to form highly rigid, tightly packed crystalline dimers (stiffness >630 N/m) makes it an ideal organic building block for mechano-responsive polymers, energy harvesting devices, and active photowaveguiding materials. Its low aqueous solubility ensures structural stability in hydrated environments where L-Phenylalanine would rapidly dissolve [2].

Biocatalytic L-DOPA and API Synthesis

In industrial biocatalysis utilizing tyrosine hydroxylase for the production of L-DOPA or downstream pharmaceutical intermediates, L-Tyrosine is the required starting substrate. Its 8-fold superior binding affinity (Km) compared to L-Phenylalanine ensures high catalytic efficiency, reducing the need for excessive substrate loading and minimizing unreacted precursor waste [3].

References

- [1] Magnusson, I., et al. 'N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans.' Metabolism, 1989, 38(10): 957-61.

- [2] Wang, F., et al. 'Rigid Tightly Packed Amino Acid Crystals as Functional Supramolecular Materials.' ACS Nano, 2019, 13(12), 14122-14131.

- [3] Daubner, S.C., et al. 'Mutagenesis of a Specificity-Determining Residue in Tyrosine Hydroxylase Establishes that the Enzyme is a Robust Phenylalanine Hydroxylase but a Fragile Tyrosine Hydroxylase.' Biochemistry 2000, 39, 9652–9661.

Physical Description

Solid

Colourless silky needles or white crystalline powder; odourless

Color/Form

White crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Melting Point

343 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 214 of 240 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 26 of 240 companies with hazard statement code(s):;

H315 (92.31%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (92.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Semi-chronic exposure of ICR male Mice to Aflatoxin B1 in non-toxic doses results in elevated lung tryptophan levels without change in serotonin or 5-hydroxyindole-3-acetic acid levels. This change is organ specific in that tryptophan levels are not altered in spleen, duodenum, heart or central nervous system. Acute (48 hr) flunixin treatment decreases lung tryptophan levels and reverses the Aflatoxin B1 mediated increase in lung tryptophan levels. On the other hand, flunixin treatment decreases central nervous system tryptophan levels in control mice but not in Aflatoxin B1 treated mice. Aflatoxin B1 treated mice have an increase in splenic serotonin content. Acute (48 hr) treatment of mice with E. coli lipopolysaccharide also increases splenic serotonin, and Aflatoxin B1 treatment followed by lipopolysaccharide have a slightly additive effect on spleen serotonin content. Treatment of mice with lipopolysaccharide increases heart serotonin, an effect which is not altered in Aflatoxin B1 pretreated mice. Both lipopolysaccharide and Aflatoxin B1 per se increases lung tyrosine levels although the combination of treatments is not significantly different from the control value. Flunixin treatment increases lung tyrosine levels, an effect which is not altered by Aflatoxin B1 pretreatment. Acute treatment with either lipopolysaccharide or flunixin decreases the central nervous system tryptophan/tyrosine ratio; pretreatment with Aflatoxin B1 prevents those changes in the central nervous system tryptophan/tyrosine ratio. Central nervous system catecholamines are reduced in Aflatoxin B1 pretreated mice. However, central nervous system catecholamine changes in Aflatoxin B1 treated mice are normalized by vitamin E supplementation during the treatment period.

Male Wistar rats were divided in free choice conditions into heavy-drinkers consuming greater than 3.5 g/kg of ethanol daily, and light-drinkers consuming less than 2.0 g/kg/day. Subsequent 30 day intragastric administration of 25% ethanol (8-11 g/kg/day) caused an increase in permeability of the blood brain barrier to 14(C)-tyrosine, 14(C)-tryptophan and 14(C)-DOPA at all the stages of alcoholization. All the changes were more pronounced in light-drinkers than in heavy- drinker rats. Disulfiram, and to a lesser extent phenazepam and diazepam, when repeatedly injected (for 16-30 days) together with ethanol aggravated its effects.

Effects of mercury chloride (100 uM) para-chloromercuribenzene sulfonate (1 uM), and oxophenylarsine (250 uM) were determined on (a) the rate of sodium pump activity in intact winter flounder intestine; (b) activity of sodium potassium ATPase in tissue homogenates; and (c) sodium-dependent and sodium independent uptake of tyrosine in brush border membrane vesicles. All three agents decreased cell potassium, although effects on cell potassium lagged behind those for inhibition of the ATPase. At the concentrations used in the Ussing chamber (or at one-tenth concentration), all agents completely inhibited sodium potassium ATPase activity in enzyme assays performed with tissue homogenates. In contrast, only mercury chloride decreased sodium dependent uptake of tyrosine by brush border membrane vesicles. These results suggest that mercurial and arsenical effects on tyrosine absorption are due to inhibition of the sodium potassium ATPase thus decreasing the driving force for the cellular uptake by the sodium tyrosine cotransport system. Direct effects on sodium tyrosine cotransport may play a role in the inhibition observed with mercury chloride, but not for para-chloromercuribenzene sulfonate or oxophenylarsine.

Female Sprague-Dawley rats were treated acutely (12-hr) with aflatoxin B1 (100 ug/kg ip) or vehicle (10% acetone in 0.9% sodium chloride) and regional brain levels of tryptophan, serotonin and tyrosine were assayed. Brainstem but not cerebellar or cortical tyrosine levels were decreased in aflatoxin B1-treated rats. Brain tryptophan was increased in all 3 brain regions by acute aflatoxin B1 treatment, while serotonin levels were unaltered in the cerebellum and cortex and decreased in the brainstem. These experiments indicate that acute aflatoxin B1 treatment differentially alters brain amino acids and serotonin and that changes in brain tryptophan, the serotonin precursor, do not parallel changes in brain serotonin.

For more Absorption, Distribution and Excretion (Complete) data for L-TYROSINE (10 total), please visit the HSDB record page.

Metabolism Metabolites

/METABOLIC PATHWAY FOR L-TYROSINE:/ /TYROSINE GIVES/ P-HYDROXYPHENYLPYRUVIC ACID GIVES CO2 + HOMOGENTISIC ACID GIVES MALEYLACETOACETIC ACID GIVES FUMARYLACETOACETIC ACID GIVES FUMARATE + ACETOACETATE; TYROSINE GIVES 3,4-DIHYDROXYPHENYLALANINE GIVES CO2 + 3,4-DIHYDROXYPHENYLETHYLAMINE GIVES NORADRENALIN GIVES ADRENALIN.

L-TYROSINE GIVES N-ACETYL-L-TYROSINE IN MAN; GIVES 3-CARBOXY-L-TYROSINE IN RESEDA; GIVES P-COUMARIC ACID IN SUGAR CANE, L-TYROSINE GIVES PARA-CRESOL IN PROTEUS; GIVES 3,4-DIHYDROXY-L-PHENYLALANINE IN HAMSTER; GIVES 3,4-DIHYDROXYSTILBENE-2-CARBOXYLIC ACID IN HYDRANGEA, L-TYROSINE GIVES 2,7-DIMETHYLNAPHTHOQUINONE IN CHIMAPHILA; GIVES L-DITYROSINE IN BEEF; GIVES PARA-HYDROXYMANDELONITRILE IN SORGHUM, L-TYROSINE GIVES PARA-HYDROXYPHENYLACETALDOXIME IN AUBRETIA; GIVES PARA-HYDROXYPHENYLPYRUVIC ACID IN RAT; GIVES 3-IODO-L-TYROSINE IN BEEF; L-TYROSINE GIVES LACHNANTHOSIDE IN LACHNANTHES; LOPHOCERINE IN LOPHOCERUS; MESEMBRINE IN SCELETIUM; NARWEDINE IN DAFFODIL, L-TYROSINE GIVES NOVOBIOCIN IN STREPTOMYCES; PHENOL IN RAT; BETA-TOCOPHEROL IN ANABAENA; TYLOPHORINE IN TYLOPHORA, L-TYROSINE GIVES TYRAMINE IN RAT; GIVES BETA-TYROSINE IN BACILLUS; GIVES L-TYROSINE HYDROXAMATE IN BEEF. L-TYROSINE GIVES L-TYROSINE-4-PHOSPHATE IN FLY; GIVES XANTHOCILLIN IN PENICILLIUM. /FROM TABLE/

Metabolism of tyrosine was impaired after chronic alcoholization of rats with 10% ethanol within 10 months. Within the first 3-4 months activation of tyrosine aminotransferase and a decrease in phenylalanine hydroxylase activity were found in liver tissue. Activity of tyrosine aminotransferase was not increased during the long term alcohol intoxication. At the same time, activity of tyrosine aminotransferase was decreased within 5-6 months simultaneously with activation of phenylalanine hydroxylase. An increase in the alcohol dehydrogenase activity was also observed in rat liver tissue during the initial period of intoxication. The enzymatic activity was decreased beginning from the 3-4 months of the alcoholization and maintained at the low level. Hyperthermia augmented these alterations observed in chronic alcoholization of rats.

Spontaneous behavior subsequent to acute oral administration of high doses of aspartame, phenylalanine, or tyrosine was analyzed using a computer pattern recognition system. Spraque Dawley male rats (250-300 g) were dosed orally with aspartame (500 or 100 mg/kg), phenylalanine (281 or 562 mg/kg), or tyrosine (309 or 618 mg/kg), and their behavior was analyzed 1 hr after dosing. The computer pattern recognition system recorded and classifed 13 different behavioral acts performed by the animals during the first 15-min exploration of a novel environment. These doses of aspartame, phenylalanine, and tyrosine did not induce any significant changes in spontaneous behavior. Unlike low doses of amphetamine and despite high plasma concentrations of phenylalanine and tyrosine, no behavioral alteration was detected by the computer pattern recognition system.

For more Metabolism/Metabolites (Complete) data for L-TYROSINE (7 total), please visit the HSDB record page.

Associated Chemicals

Tyrosine (dl);556-03-6

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Cosmetics -> Hair conditioning; Antistatic; Skin conditioning

Methods of Manufacturing

General Manufacturing Information

Tyrosine: ACTIVE

A WIDELY DISTRIBUTED AMINO ACID, CLASSIFIED AS NON-ESSENTIAL IN RESPECT TO THE GROWTH EFFECT IN RATS.

POLYPHENOL OXIDASES (TYROSINASE) OCCUR WIDELY IN PLANTS & MANY CAN OXIDIZE TYROSINE FORMING CMPD WHICH POLYMERIZE TO GREY-BLACK COLOR BODIES. FOODS SUCH AS MUSHROOM & POTATOES CONTAIN SUFFICIENT TYROSINE TO BE A SIGNIFICANT SOURCE OF COLOR PROBLEMS /IN FOOD INDUSTRY/.

TYROSINE IS PRESENT AT VARYING CONCN DURING VARIOUS PHASES OF BREAD PRODUCTION.

Analytic Laboratory Methods

DETERMINATION OF TYROSINE IN PHARMACEUTICAL AMINO ACID SOLUTION BY DIFFERENTIAL SPECTROPHOTOMETRY.

Identified using infrared absorption spectrum of a potassium bromide dispersion of it, previously dried, exhibits maxima only at the same wavelengths as that of a similar prepration of USP L-tyrosine RS.

Human head hairs from 18 individuals were analyzed by capillary column pyrolysis-gas chromatography. The pyrograms showed several components, three of which differed significantly among individuals. These major components were identified as benzene, toluene, and styrene by GC-MS. By capillary column pyrolysis-gas chromatography of 18 amino acids, it was found that differences among the individuals were due to the different amt of particular amino acids in the hair. Furthermore, the quantities of the components were found to change in 18 mo.

For more Analytic Laboratory Methods (Complete) data for L-TYROSINE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Dates

First derivative synchronous fluorometric method to continuously measure monophenolase activity

Ling Zhang, Jiaze Li, Xiawen Wang, Zhaoqi Ran, Qi Shang, Chan Chen, Weikang Tang, Wenbin LiuPMID: 34489037 DOI: 10.1016/j.enzmictec.2021.109884

Abstract

Tyrosinase plays an essential role in melanin biosynthesis and inherently exhibits both monophenolase and diphenolase activity. A first derivative synchronous fluorometric assay was established for directly monitoring monophenolase activity. The zero-crossing point at 322 nm for the first-derivative under synchronous fluorescence with Δλ = 67 nm was utilized to selectively quantify tyrosine in the presence of the reaction product dihydroxyphenylalanine (DOPA). The limit of detection (LOD) for tyrosine was 0.54 μM. The fluorescence intensity of tyrosine was monitored at intervals of 30 s to establish the time course of tyrosine consumption. The LOD for the monophenolase activity was 0.0706 U⋅ mL. The Michaelis-Menten e constant and maximum speed were 21.83 μM and 1.12 μM min

, respectively. Zinc ions competitively inhibited the monophenolase activity, with an IC

value of 14.36 μM. This assay is easily and rapidly executed and is of great significance for analyzing the kinetics of enzymatic reactions and in fundamental research on monophenolase. This approach has potential applications in the discovery of tyrosinase inhibitors for medicine and cosmetics, as well as in the industrial synthesis of substituted o-diphenol intermediates.

Tyrosine-Based Cross-Linking of Peptide Antigens to Generate Nanoclusters with Enhanced Immunogenicity: Demonstration Using the Conserved M2e Peptide of Influenza A

Logan R Wilks, Gaurav Joshi, Megan R Grisham, Harvinder Singh GillPMID: 34432416 DOI: 10.1021/acsinfecdis.1c00219

Abstract

A method of creating nanoclusters (NCs) from soluble peptide molecules is described utilizing an approach based on a tyrosine-tyrosine cross-linking reaction. A reactive tag comprising histidine and tyrosine residues was introduced at the termini of the peptide molecules. The cross-linking reaction led to the creation of dityrosine bonds within the tag, which allowed for the generation of peptide NCs. We show that it is essential for the reactive tag to be present at both the "N" and "C" termini of the peptide for cluster formation to occur. Additionally, the cross-linking reaction was systematically characterized to show the importance of reaction conditions on final cluster diameter, allowing us to generate NCs of various sizes. To demonstrate the immunogenic potential of the peptide clusters, we chose to study the conserved influenza peptide, M2e, as the antigen. M2e NCs were formulated using the cross-linking reaction. We show the ability of the clusters to generate protective immunity in a dose, size, and frequency dependent manner against a lethal influenza A challenge in BALB/c mice. Taken together, the data presented suggest this new cluster formation technique can generate highly immunogenic peptide NCs in a simple and controllable manner.Influence of pH on radical reactions between kynurenic acid and amino acids tryptophan and tyrosine. Part II. Amino acids within the protein globule of lysozyme

Yuliya S Zhuravleva, Peter S SherinPMID: 34363946 DOI: 10.1016/j.freeradbiomed.2021.08.001

Abstract

An acidosis, a decrease of pH within a living tissue, may alter yields of radical reactions if participating radicals undergo partial or complete protonation. One of photosensitizers found in the human eye lens, kynurenic acid (KNA), possesses pKa 5.5 for its radical form that is close to physiological pH 6.89 for a healthy lens. In this work we studied the influence of pH on mechanisms and products of photoinduced radical reactions between KNA

and amino acids tryptophan (Trp) and tyrosine (Tyr) within a globule of model protein, Hen White Egg Lysozyme (HEWL). Our results show that the rate constant of back electron transfer from kynurenyl to HEWL

radicals with the restoration of initial reagents - the major decay pathway for these radicals - does not change in the pH 3-7. The quantum yield of HEWL degradation is also pH independent, however a shift of pH from 7 to 5 completely changes the outcome of photoinduced damage to HEWL from intermolecular cross-linking to oxygenation. HPLC-MS analysis has shown that four of six Trp and all Tyr residues of HEWL are modified in different extents at all pH, but the lowering of pH from 7 to 5 significantly changes the direction of main photodamage from Trp

to Trp

located at the entrance and bottom of enzymatic center, respectively. A decrease of intermolecular cross-links via Trp

is followed by an increase in quantities of intramolecular cross-links Tyr

-Tyr

and Tyr

-Tyr

. The obtained results point out the competence of cross-linking and oxygenation reactions for Trp and Tyr radicals within a protein globule and significant increase of oxygenation to the total damage of protein in the case of cross-linking deceleration by coulombic repulsion of positively charged protein globules.

Kinetic evidence for the transiently shifted acidity constant of histidine linked to paramagnetic tyrosine probed by intramolecular electron transfer in oxidized peptides

Olga B Morozova, Dmitri V Stass, Alexandra V YurkovskayaPMID: 34338250 DOI: 10.1039/d1cp02408f

Abstract

The kinetics of electron transfer (ET) from tyrosine (Tyr) to short-lived histidine (His) radicals in peptides of different structures was monitored using time-resolved chemically induced dynamic nuclear polarization (CIDNP) to follow the reduction of the His radicals using NMR detection of the diamagnetic hyperpolarized reaction products. In aqueous solution over a wide pH range, His radicals were generated in situ in the photo-induced reaction with the photosensitizer, 3,3',4,4'-tetracarboxy benzophenone. Model simulations of the CIDNP kinetics provided pH-dependent rate constants of intra- and intermolecular ET, and the pH dependencies of the reaction under study were interpreted in terms of protonation states of the reactants and the product, His with either protonated or neutral imidazole. In some cases, an increase of pKa of imidazole in the presence of the short-lived radical center at a nearby Tyr residue was revealed. Interpretation of the obtained pH dependencies made is possible to quantify the degree of paramagnetic shift of the acidity constant of the imidazole of the His residue in the peptides with a Tyr residue in its paramagnetic state, and to correlate this degree with the intramolecular ET rate constant - a higher intramolecular ET rate constant corresponded to a greater acidity constant shift.Cold Atmospheric Plasma Changes the Amino Acid Composition of Solutions and Influences the Anti-Tumor Effect on Melanoma Cells

Stephanie Arndt, Fadi Fadil, Katja Dettmer, Petra Unger, Marko Boskovic, Claudia Samol, Anja-Katrin Bosserhoff, Julia L Zimmermann, Michael Gruber, Wolfram Gronwald, Sigrid KarrerPMID: 34360651 DOI: 10.3390/ijms22157886

Abstract

Cold Atmospheric Plasma (CAP) is an ionized gas near room temperature. Its anti-tumor effect can be transmitted either by direct treatment or mediated by a plasma-treated solution (PTS), such as treated standard cell culture medium, which contains different amino acids, inorganic salts, vitamins and other substances. Despite extensive research, the active components in PTS and its molecular or cellular mechanisms are not yet fully understood. The purpose of this study was the measurement of the reactive species in PTS and their effect on tumor cells using different plasma modes and treatment durations. The PTS analysis yielded mode- and dose-dependent differences in the production of reactive oxygen and nitrogen species (RONS), and in the decomposition and modification of the amino acids Tyrosine (Tyr) and Tryptophan (Trp). The Trp metabolites Formylkynurenine (FKyn) and Kynurenine (Kyn) were produced in PTS with the 4 kHz (oxygen) mode, inducing apoptosis in Mel Im melanoma cells. Nitrated derivatives of Trp and Tyr were formed in the 8 kHz (nitrogen) mode, elevating the p16 mRNA expression and senescence-associated ß-Galactosidase staining. In conclusion, the plasma mode has a strong impact on the composition of the active components in PTS and affects its anti-tumor mechanism. These findings are of decisive importance for the development of plasma devices and the effectiveness of tumor treatment.The Seminiferous Epithelial Cycle of Spermatogenesis: Role of Non-receptor Tyrosine Kinases

Xiang Xiao, Dongwang Zheng, Fei Liang, Shibo Ying, Peibei Sun, Jianmin Yu, Ya NiPMID: 34453729 DOI: 10.1007/978-3-030-77779-1_1

Abstract

Non-receptor tyrosine kinases (NRTKs) are implicated in various biological processes including cell proliferation, differentiation, survival, and apoptosis, as well as cell adhesion and movement. NRTKs are expressed in all mammals and in different cell types, with extraordinarily high expression in the testis. Their association with the plasma membrane and dynamic subcellular localization are crucial parameters in their activation and function. Many NRTKs are found in endosomal protein trafficking pathways, which suggests a novel mechanism to regulate the timely junction restructuring in the mammalian testis to facilitate spermiation and germ cell transport across the seminiferous epithelium.Explore Compound Types